molecular formula C6H12N2O6S4 B12679064 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid CAS No. 19507-80-3

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid

Cat. No.: B12679064
CAS No.: 19507-80-3
M. Wt: 336.4 g/mol
InChI Key: AATGZJNACTTWRT-UHFFFAOYSA-N
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Description

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfoethyl and thioxoethanethioyl groups, making it a versatile molecule in chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethylenediamine with sulfoethylamine under controlled conditions to form the initial intermediate. This intermediate is then subjected to further reactions with thioxoethanethioyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, detergents, and other chemical products.

Mechanism of Action

The mechanism of action of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfoethyl and thioxoethanethioyl groups play a crucial role in binding to enzymes and proteins, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-((2-aminoethyl)amino)ethanesulfonate: Similar in structure but lacks the thioxoethanethioyl group.

    Taurochenodeoxycholic acid: Contains a sulfoethyl group but differs significantly in its overall structure and biological activity.

Uniqueness

The presence of both sulfoethyl and thioxoethanethioyl groups in 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid makes it unique compared to other similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

19507-80-3

Molecular Formula

C6H12N2O6S4

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[2-sulfanylidene-2-(2-sulfoethylamino)ethanethioyl]amino]ethanesulfonic acid

InChI

InChI=1S/C6H12N2O6S4/c9-17(10,11)3-1-7-5(15)6(16)8-2-4-18(12,13)14/h1-4H2,(H,7,15)(H,8,16)(H,9,10,11)(H,12,13,14)

InChI Key

AATGZJNACTTWRT-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC(=S)C(=S)NCCS(=O)(=O)O

Origin of Product

United States

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